molecular formula C13H11NO4 B286495 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione

Cat. No. B286495
M. Wt: 245.23 g/mol
InChI Key: BGCUNQYSYKNKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione, also known as SU5416, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in the early 1990s, and its mechanism of action has been extensively studied since then.

Mechanism of Action

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione is a potent inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase. It binds to the ATP-binding site of the kinase domain of VEGF receptor 2 (VEGFR2), which prevents the autophosphorylation of the receptor and downstream signaling events that are required for angiogenesis and tumor growth. 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione also inhibits the activity of other receptor tyrosine kinases, such as platelet-derived growth factor receptor (PDGFR), which are involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
The inhibition of VEGFR2 and other receptor tyrosine kinases by 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione leads to a decrease in angiogenesis and tumor growth. In addition, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in tumor metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione is its specificity for VEGFR2 and other receptor tyrosine kinases involved in tumor growth and angiogenesis. This specificity makes it a promising anti-cancer agent with fewer side effects compared to other non-specific kinase inhibitors. However, one limitation of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to develop more potent and selective VEGFR2 inhibitors based on the structure of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione. Furthermore, the development of new drug delivery systems may improve the solubility and bioavailability of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione, making it more effective in vivo. Finally, the investigation of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione in other diseases, such as macular degeneration and diabetic retinopathy, may lead to new therapeutic applications for this compound.

Synthesis Methods

The synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione involves the reaction of 3-(1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione with an N-acylated derivative of L-tyrosine. The reaction is catalyzed by a palladium catalyst and proceeds through a Heck-type coupling reaction. The resulting product is then purified through column chromatography to obtain pure 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione.

Scientific Research Applications

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Therefore, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been investigated as a potential anti-cancer agent.

properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione

InChI

InChI=1S/C13H11NO4/c15-11-6-5-10(13(17)18-11)14-7-8-3-1-2-4-9(8)12(14)16/h1-4,10H,5-7H2

InChI Key

BGCUNQYSYKNKNX-UHFFFAOYSA-N

SMILES

C1CC(=O)OC(=O)C1N2CC3=CC=CC=C3C2=O

Canonical SMILES

C1CC(=O)OC(=O)C1N2CC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.